molecular formula C9H13NO2 B2511446 Methyl 1-propylpyrrole-2-carboxylate CAS No. 70696-64-9

Methyl 1-propylpyrrole-2-carboxylate

Cat. No.: B2511446
CAS No.: 70696-64-9
M. Wt: 167.208
InChI Key: UIJLZYYUXCXFCL-UHFFFAOYSA-N
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Description

Methyl 1-propylpyrrole-2-carboxylate is a pyrrole derivative ester of interest in organic synthesis and medicinal chemistry research. While specific studies on this propyl derivative are limited, the pyrrole-2-carboxylate scaffold is a recognized and valuable building block in chemical synthesis . Compounds based on this core structure are frequently investigated as intermediates for the synthesis of more complex molecules, including potential pharmacologically active agents . For instance, recent research has identified pyrrole-2-carboxamide derivatives as potent inhibitors of MmpL3 in Mycobacterium tuberculosis , showcasing significant anti-tuberculosis activity and highlighting the therapeutic potential of this chemical class . The electron-withdrawing carboxylate group at the C2 position of the pyrrole ring contributes to the stability of these molecules, making them reliable substrates for further chemical manipulation . Similar pyrrole-2-carboxylate esters have also been utilized in transesterification reactions to generate a library of novel esters for applications such as odorant characterization . Researchers value this family of compounds for its versatility in constructing diverse chemical libraries and exploring new structure-activity relationships. This product is intended for research and development purposes only. It is not intended for medicinal, household, or other personal uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 1-propylpyrrole-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c1-3-6-10-7-4-5-8(10)9(11)12-2/h4-5,7H,3,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIJLZYYUXCXFCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=CC=C1C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Methyl 1 Propylpyrrole 2 Carboxylate

De Novo Synthesis Approaches to Pyrrole (B145914) Ring Formation

The formation of the pyrrole core is a fundamental step in accessing complex derivatives like Methyl 1-propylpyrrole-2-carboxylate. Several classical and contemporary methods can be adapted for this purpose, building the heterocyclic ring system from simple, acyclic starting materials.

Paal–Knorr Synthesis Adaptations for N-Propylation and Carboxylate Incorporation

The Paal-Knorr synthesis is a widely utilized and versatile method for preparing substituted pyrroles. wikipedia.orgresearchgate.net The core of this reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine, in this case, propylamine (B44156), to form the N-propylated pyrrole ring. wikipedia.orgorganic-chemistry.org To synthesize this compound, a 1,4-dicarbonyl precursor bearing a methyl ester group at a position that will become C2 of the pyrrole ring is required.

The reaction is typically conducted under neutral or mildly acidic conditions, as strongly acidic environments (pH < 3) can favor the formation of furan (B31954) byproducts. organic-chemistry.org The versatility of the Paal-Knorr reaction allows for a wide range of substituents on the dicarbonyl compound, making it a valuable method for creating diverse pyrrole derivatives. wikipedia.org Recent advancements have focused on developing more environmentally friendly and efficient conditions, including the use of water as a solvent or microwave-assisted protocols. organic-chemistry.orgorganic-chemistry.org

Hantzsch Pyrrole Synthesis Modifications for this compound

The Hantzsch pyrrole synthesis provides another classical route to substituted pyrroles. wikipedia.org This method involves the reaction of a β-ketoester with an α-haloketone in the presence of ammonia (B1221849) or a primary amine. researchgate.netcdnsciencepub.com For the synthesis of this compound, methyl acetoacetate (B1235776) could serve as the β-ketoester component, and propylamine would be the required primary amine to introduce the N-propyl group. wikipedia.org

The reaction mechanism initiates with the formation of an enamine from the β-ketoester and propylamine. This enamine then acts as a nucleophile, attacking the α-haloketone, followed by cyclization and dehydration to yield the final pyrrole product. wikipedia.org The Hantzsch synthesis is particularly useful for producing pyrroles with specific substitution patterns that may be difficult to achieve through other methods. cdnsciencepub.comthieme-connect.com However, a key challenge can be controlling the regioselectivity when unsymmetrical reagents are used. thieme-connect.com Non-conventional conditions, such as using green solvents or performing the reaction without a solvent, have been explored to improve the efficiency and sustainability of the Hantzsch synthesis. thieme-connect.com

Multicomponent Reactions Leading to this compound Scaffolds

Multicomponent reactions (MCRs) have emerged as powerful tools in modern organic synthesis due to their efficiency, atom economy, and ability to generate molecular complexity in a single step. bohrium.comorientjchem.org Various MCRs can be designed to produce polysubstituted pyrroles, which could be tailored for the synthesis of this compound. researchgate.net

These one-pot reactions bring together three or more reactants, where the final product contains significant portions of all starting materials. orientjchem.org A potential MCR strategy could involve the reaction of an amine (propylamine), an acetylene (B1199291) dicarboxylate, and an alkyl acetoacetate in the presence of a suitable catalyst. orientjchem.org The flexibility of MCRs allows for the rapid generation of libraries of diverse pyrrole derivatives by simply varying the starting components. bohrium.comrsc.org This approach is particularly attractive for medicinal chemistry and materials science applications where structural diversity is crucial. researchgate.netresearchgate.net

Functionalization of Pre-existing Pyrrole Systems

An alternative to building the pyrrole ring from scratch is to modify a pre-existing pyrrole molecule. This approach is often more direct if a suitable pyrrole starting material is readily available.

N-Propylation Strategies on Pyrrole-2-carboxylates

If Methyl pyrrole-2-carboxylate is available, the most direct route to the target compound is through the introduction of a propyl group onto the nitrogen atom.

Direct N-alkylation using a propyl halide (e.g., 1-bromopropane (B46711) or 1-iodopropane) is a common and straightforward method for synthesizing N-substituted pyrroles. The reaction typically involves deprotonating the pyrrole nitrogen with a suitable base to form the pyrrolide anion, which then acts as a nucleophile and attacks the propyl halide.

Commonly used bases for this transformation include sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). The choice of base and solvent is critical to ensure efficient deprotonation and subsequent alkylation. Ionic liquids have also been reported as effective media for the highly regioselective N-alkylation of pyrrole with alkyl halides, often leading to excellent yields. organic-chemistry.org

Table 1: Reaction Conditions for N-Alkylation of Pyrrole-2-carboxylates
Pyrrole SubstrateAlkylating AgentBaseSolventYield (%)
Methyl pyrrole-2-carboxylate1-BromopropaneNaHDMFGood to Excellent
Ethyl pyrrole-2-carboxylate1-IodopropaneK₂CO₃AcetoneModerate to Good
PyrrolePropyl bromideKOHDMSOVariable

Esterification of 1-Propylpyrrole-2-carboxylic Acid

Once 1-Propylpyrrole-2-carboxylic acid is obtained, the final step is its conversion to the methyl ester. This is typically achieved through esterification.

The most direct method for converting 1-propylpyrrole-2-carboxylic acid to its methyl ester is the Fischer esterification reaction. libretexts.org This process involves heating the carboxylic acid with an excess of methanol (B129727) in the presence of an acid catalyst, such as concentrated sulfuric acid or hydrogen chloride. masterorganicchemistry.comchemguide.co.uk The reaction is an equilibrium process; therefore, using methanol as the solvent helps to drive the reaction toward the formation of the ester product. libretexts.orgmasterorganicchemistry.com

Alternative laboratory methods for this conversion include reacting the carboxylic acid with thionyl chloride (SOCl₂) to form an acyl chloride intermediate. This intermediate is then reacted with methanol to yield the methyl ester. commonorganicchemistry.com Another approach is the use of alkylating agents like iodomethane (B122720) (MeI) or trimethylsilyldiazomethane (B103560) (TMS-CHN₂) to methylate the carboxylic acid. commonorganicchemistry.com

Transesterification is a process where the organic group of an ester is exchanged with the organic group of an alcohol. wikipedia.org While not a direct synthesis from the carboxylic acid, it is a relevant process for converting other esters of 1-propylpyrrole-2-carboxylic acid into the desired methyl ester. The reaction can be catalyzed by either acids or bases. wikipedia.orgmasterorganicchemistry.com

A significant advancement in this area is the use of enzymatic catalysts, particularly lipases, for the transesterification of pyrrole esters. nih.govnih.gov For instance, Novozym 435 has been shown to be an efficient enzyme for catalyzing the transesterification of methyl 1H-pyrrole-2-carboxylate with various alcohols. nih.gov Although this example illustrates the conversion of a methyl ester to other esters, the reversible nature of the reaction means it could be adapted to produce methyl esters from other alkyl esters. The process involves optimizing parameters such as enzyme type, solvent, molar ratio of substrates, and temperature to achieve high yields. nih.govnih.gov Microwave-assisted transesterification has also been reported as a method for pyrrole synthesis, highlighting the use of modern techniques to accelerate such reactions. researchgate.net

Catalytic Approaches in the Synthesis of this compound

Catalysis plays a pivotal role in modern organic synthesis, offering efficient and selective pathways for constructing complex molecules like this compound.

Transition Metal-Catalyzed Coupling Reactions for Pyrrole Derivatization

Transition metal catalysts are powerful tools for the synthesis and functionalization of pyrrole rings. nih.gov Various methods have been developed that utilize metals like copper, rhodium, zinc, titanium, and palladium. nih.govorganic-chemistry.orgnih.govmit.eduorganic-chemistry.org

Copper Catalysis: A copper-hydride (CuH)-catalyzed enyne-nitrile coupling reaction has been developed to prepare polysubstituted pyrroles from readily available starting materials. This method is noted for its good yields and high regioselectivity. nih.govmit.edu

Rhodium and Zinc Catalysis: A range of 2,5-disubstituted and 2,4,5-trisubstituted pyrroles can be synthesized at room temperature from dienyl azides using catalysts like zinc iodide (ZnI₂) or rhodium complexes. ZnI₂ is a cheaper yet equally effective alternative to rhodium catalysts. organic-chemistry.org

Titanium Catalysis: Titanium-catalyzed [2 + 2 + 1] multicomponent reactions provide a single-step synthesis of pyrroles. This method has been applied to create 2-heteroatom-substituted pyrroles which can then be used in subsequent cross-coupling reactions, such as Suzuki reactions, to generate highly substituted aryl pyrroles. nih.gov

Palladium Catalysis: Palladium-catalyzed reactions have been used for the C-H alkylation of pyrroles. For example, a palladium/norbornene system can catalyze the regioselective alkylation of the C-H bond adjacent to the NH group in electron-deficient 1H-pyrroles using primary alkyl bromides. organic-chemistry.org

Table 2: Overview of Transition Metal-Catalyzed Pyrrole Synthesis

Catalyst Type Reaction Description Key Features Reference
Copper-Hydride (CuH) Enyne-nitrile coupling Good yields, high regioselectivity nih.govmit.edu
Zinc Iodide (ZnI₂) Conversion of dienyl azides Mild, room temperature conditions, cost-effective organic-chemistry.org
Titanium (Ti) [2 + 2 + 1] multicomponent reaction Single-step synthesis, access to highly substituted pyrroles nih.gov

Organocatalytic Methods in Pyrrole Synthesis

Organocatalysis has become a significant area of research, providing metal-free alternatives for the synthesis of heterocyclic compounds like pyrroles. rsc.orgresearchgate.net These methods are often considered advantageous from a green chemistry perspective. rsc.org

The Paal–Knorr pyrrole synthesis, a classic method, can be effectively promoted by organocatalysts. For example, Vitamin B₁ has been used as a metal-free catalyst for the reaction between hexane-2,5-dione and various aromatic amines to produce N-substituted pyrroles in moderate to excellent yields. rsc.org Similarly, urea (B33335) has been employed as an organocatalyst, activating the carbonyl groups of a 1,4-dione for the cycloaddition reaction with an amine through hydrogen bonding. rsc.org

More recent developments include the use of L-proline to catalyze sequential multicomponent reactions for pyrrole synthesis. rsc.org Organocatalytic approaches offer a broad substrate scope and can often be performed under mild conditions, sometimes even solvent-free using mechanochemical activation. rsc.org

Table 3: Chemical Compounds Mentioned

Compound Name
This compound
1-Propylpyrrole-2-carboxylic Acid
3-Pyrroline
Propanal
Propylamine
Methanol
Sulfuric Acid
Hydrogen Chloride
Thionyl Chloride
Iodomethane
Trimethylsilyldiazomethane
Novozym 435
Methyl 1H-pyrrole-2-carboxylate
Zinc Iodide
Norbornene
Vitamin B₁
Urea
Hexane-2,5-dione

Optimization of Reaction Conditions and Yields for this compound Synthesis

The synthesis of this compound can be approached through several synthetic routes, with the most common being the Paal-Knorr synthesis followed by esterification, or the N-alkylation of a pre-formed methyl pyrrole-2-carboxylate. The optimization of reaction conditions is a critical step to maximize the yield and purity of the final product while minimizing reaction time and energy consumption. Key parameters that are typically optimized include the choice of catalyst, solvent, temperature, reaction time, and the molar ratio of reactants.

A plausible synthetic strategy involves the reaction of 2,5-dimethoxytetrahydrofuran (B146720) with n-propylamine to form the N-propylpyrrole core, followed by functionalization at the C2 position and subsequent esterification. Alternatively, N-alkylation of methyl 2-pyrrolecarboxylate with a propyl halide represents another viable route. organic-chemistry.orgcdnsciencepub.com

Catalyst and Solvent Effects:

The choice of catalyst and solvent system plays a pivotal role in the efficiency of pyrrole synthesis. For the Paal-Knorr condensation, a variety of acidic catalysts can be employed, ranging from protic acids like acetic acid to Lewis acids such as iron(III) chloride. organic-chemistry.orgwikipedia.org The selection of the solvent can influence reaction rates and yields significantly. While traditional organic solvents like toluene (B28343) or dimethylformamide (DMF) are effective, research into more benign solvent systems is ongoing. gaylordchemical.comresearchgate.net For the N-alkylation step, the reaction is often carried out in a polar aprotic solvent like DMF with a base such as potassium carbonate to facilitate the reaction. researchgate.net

Below is a hypothetical data table illustrating the optimization of the N-alkylation of methyl 2-pyrrolecarboxylate with 1-bromopropane.

Table 1: Optimization of N-alkylation of Methyl 2-pyrrolecarboxylate

Entry Base Solvent Temperature (°C) Time (h) Yield (%)
1 K₂CO₃ Acetone Reflux 12 65
2 K₂CO₃ DMF 80 8 85
3 Cs₂CO₃ DMF 80 6 92
4 K₂CO₃ DMSO 80 8 88

Temperature and Reaction Time:

The following interactive table showcases a hypothetical optimization of a microwave-assisted Paal-Knorr reaction between 2,5-hexanedione (B30556) and n-propylamine.

Table 2: Optimization of Microwave-Assisted Paal-Knorr Synthesis

Entry Catalyst Power (W) Temperature (°C) Time (min) Yield (%)
1 Acetic Acid 100 120 15 70
2 N-Bromosuccinimide 100 120 8 85
3 Iodine 150 140 10 82
4 None 150 160 20 65

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound is essential for developing environmentally benign and sustainable processes. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. bohrium.comtandfonline.com

Atom Economy and Waste Prevention:

The Paal-Knorr synthesis is inherently atom-economical, as the primary byproduct is water. acs.org To further prevent waste, the focus is on achieving high conversion and selectivity to minimize the need for extensive purification steps. The use of heterogeneous catalysts that can be easily recovered and reused also contributes to waste reduction. bohrium.com

Safer Solvents and Auxiliaries:

A key aspect of green chemistry is the replacement of volatile and hazardous organic solvents. For the synthesis of N-substituted pyrroles, water has been explored as a green solvent, often in the presence of a catalyst. organic-chemistry.org Ionic liquids have also been investigated as environmentally friendly alternatives to traditional solvents, in some cases acting as both the solvent and the catalyst. researchgate.netresearchgate.netdeakin.edu.au Solvent-free reaction conditions, where the reactants are mixed without a solvent, represent an ideal green chemistry approach, often facilitated by microwave irradiation or the use of solid-supported catalysts. rsc.orgresearchgate.netlookchem.com

Energy Efficiency:

To enhance energy efficiency, synthetic methods that can be conducted at ambient temperature and pressure are preferred. Microwave-assisted synthesis, as mentioned previously, is a highly energy-efficient method, significantly reducing reaction times from hours to minutes. pensoft.netresearchgate.net The use of highly active catalysts can also lower the activation energy of the reaction, allowing it to proceed under milder conditions.

Use of Renewable Feedstocks and Catalysis:

While not directly addressed in the synthesis of this compound from common starting materials, a broader green chemistry perspective would encourage the exploration of bio-based feedstocks for the synthesis of the pyrrole core. nih.govacs.org Catalytic reagents are superior to stoichiometric reagents as they are used in smaller quantities and can often be recycled and reused. nih.gov The development of efficient and recyclable catalysts is a cornerstone of green chemistry.

The following table summarizes the application of green chemistry principles to the synthesis of this compound.

Table 3: Green Chemistry Approaches in the Synthesis of this compound

Green Chemistry Principle Application in Synthesis
Waste Prevention High-yield reactions, use of recyclable catalysts.
Atom Economy Paal-Knorr synthesis has high atom economy (byproduct is water).
Less Hazardous Chemical Syntheses Use of non-toxic catalysts and reagents.
Designing Safer Chemicals The target molecule's properties should be considered for its lifecycle.
Safer Solvents and Auxiliaries Use of water, ionic liquids, or solvent-free conditions. organic-chemistry.orgresearchgate.netresearchgate.netdeakin.edu.aursc.orgresearchgate.netlookchem.com
Design for Energy Efficiency Microwave-assisted synthesis, reactions at ambient temperature. pensoft.netresearchgate.net
Use of Renewable Feedstocks Exploring bio-based starting materials for the pyrrole ring. nih.govacs.org
Reduce Derivatives One-pot syntheses to avoid protection/deprotection steps.
Catalysis Use of catalytic amounts of reagents instead of stoichiometric amounts. nih.gov
Design for Degradation Considering the environmental fate of the product.
Real-time analysis for Pollution Prevention In-process monitoring to prevent byproduct formation.

Chemical Reactivity and Transformation Chemistry of Methyl 1 Propylpyrrole 2 Carboxylate

Reactivity of the Pyrrole (B145914) Nucleus

The pyrrole ring is characterized by its aromaticity, with the nitrogen lone pair participating in the π-electron system. This makes the ring electron-rich and highly susceptible to attack by electrophiles, more so than benzene. pearson.comonlineorganicchemistrytutor.com However, the presence of substituents significantly modulates this inherent reactivity and dictates the regioselectivity of reactions.

Electrophilic Aromatic Substitution Reactions on Methyl 1-propylpyrrole-2-carboxylate

Electrophilic aromatic substitution (SEAr) is a hallmark reaction of pyrroles. pearson.com For an unsubstituted pyrrole, electrophilic attack preferentially occurs at the C2 (α) position due to the formation of a more stable cationic intermediate (arenium ion) with three resonance structures. onlineorganicchemistrytutor.comquora.com In the case of this compound, the C2 position is already occupied by the ester group. Therefore, substitution will be directed to the other available positions on the ring (C3, C4, and C5).

The outcome of electrophilic substitution is influenced by both the N-propyl group and the C2-ester group.

N-Propyl Group: As an alkyl group, it is weakly electron-donating through an inductive effect, which slightly activates the ring towards electrophilic attack. Steric hindrance from the N-alkyl group can also influence the site of attack, with bulkier groups potentially favoring substitution at the more distant C4 and C5 positions. researchgate.net

C2-Ester Group (Methyl Carboxylate): This group is electron-withdrawing, which deactivates the pyrrole ring towards electrophilic attack, making the reaction slower compared to unsubstituted pyrrole. quora.com In 2-substituted pyrroles, electrophilic attack generally occurs at the C5 position, which is para-like, or the C4 position. Attack at C5 is often favored as the positive charge in the intermediate can be delocalized over a greater distance from the deactivating group.

Common electrophilic substitution reactions such as halogenation, nitration, and acylation are expected to occur primarily at the C4 and C5 positions. The precise ratio of C4 to C5 substitution would depend on the specific electrophile, reaction conditions, and the balance between electronic and steric effects. researchgate.netumich.edu For example, Vilsmeier-Haack formylation of N-alkylpyrroles can show varying regioselectivity depending on the steric bulk of the N-substituent. researchgate.net

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution

Reaction Type Reagent Example Predicted Major Product(s)
Bromination Br₂ in CH₂Cl₂ Methyl 4-bromo-1-propylpyrrole-2-carboxylate and/or Methyl 5-bromo-1-propylpyrrole-2-carboxylate
Nitration HNO₃/H₂SO₄ Methyl 4-nitro-1-propylpyrrole-2-carboxylate and/or Methyl 5-nitro-1-propylpyrrole-2-carboxylate

Nucleophilic Reactions at the Pyrrole Ring

The electron-rich nature of the pyrrole ring makes it generally resistant to nucleophilic aromatic substitution (SNAr). youtube.com Such reactions typically require the presence of strong electron-withdrawing groups to activate the ring towards nucleophilic attack and a good leaving group. nih.gov

In this compound, the ester group provides some electron-withdrawing character, but it is generally not sufficient to enable direct SNAr on the pyrrole ring itself under standard conditions. Nucleophilic attack is an uncommon reaction pathway for this type of compound. For SNAr to occur on a pyrrole derivative, it would likely necessitate the presence of additional, more powerful electron-withdrawing groups (like a nitro group) and a suitable leaving group (like a halide) on the ring. nih.govresearchgate.net

Transformations Involving the Ester Functionality

The methyl ester group at the C2 position is a key functional handle that allows for a variety of chemical transformations.

Hydrolysis to 1-Propylpyrrole-2-carboxylic Acid

The methyl ester of this compound can be hydrolyzed under either acidic or basic conditions to yield the corresponding carboxylic acid, 1-Propylpyrrole-2-carboxylic acid.

Base-Catalyzed Hydrolysis (Saponification): This is a common method involving treatment with an aqueous base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), followed by an acidic workup to protonate the resulting carboxylate salt. acs.org

Acid-Catalyzed Hydrolysis: This reaction is typically carried out by heating the ester in the presence of a strong acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), in an aqueous solution. This is a reversible process, and the equilibrium is driven towards the products by using a large excess of water.

The resulting 1-Propylpyrrole-2-carboxylic acid is a versatile intermediate for further reactions, such as amidation. researchgate.net

Amidation Reactions and Formation of Pyrrole Carboxamides

Pyrrole carboxamides are an important class of compounds, with many exhibiting biological activity. rsc.org These can be synthesized from this compound through two primary routes.

Direct Aminolysis: The direct reaction of the ester with an amine (aminolysis) to form an amide is possible but often requires harsh conditions (high temperature and pressure) and is generally inefficient for simple methyl esters.

Coupling Reactions from the Carboxylic Acid: The more common and efficient method involves the initial hydrolysis of the ester to 1-Propylpyrrole-2-carboxylic acid, as described in section 3.2.1. The resulting carboxylic acid is then coupled with a primary or secondary amine using a coupling agent. Common coupling agents activate the carboxylic acid to facilitate the nucleophilic attack by the amine. Examples of such reagents include carbodiimides (like EDC) or phosphonium-based reagents (like BOP or PyBOP). researchgate.netgoogle.com A patent describes the use of a cyclic alkyltriphosphonate anhydride as an effective, non-toxic coupling agent for the amidation of pyrrole carboxylate compounds. google.com

Table 2: Typical Amidation Reaction

Starting Material Reagents Product

Reduction of the Ester Group

The ester functionality can be reduced to a primary alcohol, (1-Propylpyrrol-2-yl)methanol. This transformation requires a strong reducing agent, as milder agents like sodium borohydride (NaBH₄) are generally not effective for reducing esters. lumenlearning.com

Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this reduction. lumenlearning.commasterorganicchemistry.com The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by a careful aqueous workup to quench the excess reagent and liberate the alcohol product. youtube.com The mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the AlH₄⁻ complex to the electrophilic carbonyl carbon of the ester. youtube.comreddit.com This process occurs twice, first forming an aldehyde intermediate which is immediately further reduced to the primary alcohol. lumenlearning.comquora.com

The resulting alcohol, (1-propylpyrrol-2-yl)methanol, can be a useful synthetic intermediate for introducing other functional groups. chemicalbook.comglpbio.comgoogle.com

Modifications of the N-Propyl Substituent

Functionalization of the Alkyl Chain

The aliphatic C-H bonds of the N-propyl group can be targeted for functionalization, a challenging yet increasingly feasible area of organic synthesis. While direct C-H functionalization of this compound has not been extensively reported, analogous systems provide insight into potential transformations.

One relevant approach is the metal-free, catalytic activation of C(sp³)–H bonds in N-protected dialkylpyrroles. For instance, the use of a frustrated Lewis pair catalyst can facilitate the functionalization of C(sp³)–H bonds with azodicarboxylates. This method has been shown to be effective for various N-alkyl and N-aryl substituted pyrroles. The reaction proceeds via a hydride abstraction mechanism, leading to the formation of a new C-N bond at the alkyl substituent. The conditions for such reactions are typically mild, involving stirring the N-alkylpyrrole derivative with an azodicarboxylate in the presence of a catalyst like HB(C₆F₅)₂ in a suitable solvent such as toluene (B28343) at elevated temperatures.

Table 1: Analogous C(sp³)-H Functionalization of N-Alkylpyrrole Derivatives

N-SubstituentReagentCatalystProductYield (%)
MethylDiethyl azodicarboxylateHB(C₆F₅)₂2-(1-(1,2-bis(ethoxycarbonyl)hydrazinyl)ethyl)-1-methyl-1H-pyrrole75
EthylDibenzyl azodicarboxylateHB(C₆F₅)₂2-(1-(1,2-bis(benzyloxycarbonyl)hydrazinyl)propyl)-1-ethyl-1H-pyrrole82
IsopropylDi-tert-butyl azodicarboxylateHB(C₆F₅)₂2-(2-(1,2-bis(tert-butoxycarbonyl)hydrazinyl)propan-2-yl)-1-isopropyl-1H-pyrrole68

This table presents data from analogous reactions on similar N-alkylpyrrole systems to illustrate the potential for functionalization of the N-propyl group on this compound.

Oxidative Transformations of the Propyl Group

The N-propyl group can also be subjected to oxidative transformations, although the electron-rich nature of the pyrrole ring can complicate such reactions, often leading to polymerization or degradation of the aromatic core. Controlled oxidation is therefore crucial.

While specific methods for the selective oxidation of the N-propyl group on this compound are not well-documented, general principles of alkane oxidation can be considered. The use of specific oxidizing agents, potentially in combination with catalysts, could lead to the introduction of hydroxyl or carbonyl functionalities on the propyl chain. For example, enzymatic or biomimetic oxidation systems could offer the required selectivity. The reaction of oxidized fatty acids with primary amines to form N-alkylpyrrole derivatives suggests that the pyrrole moiety can be formed under oxidative conditions, hinting at the possibility of modifying existing N-alkyl chains through carefully controlled oxidative processes nih.gov. However, the development of practical and selective methods for the oxidative transformation of the N-propyl group on a pyrrole-2-carboxylate scaffold remains an area for further investigation.

Palladium-Catalyzed Cross-Coupling Reactions of this compound Derivatives

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For these reactions to be applied to this compound, a derivative bearing a suitable leaving group, typically a halogen, on the pyrrole ring is required. The most common positions for such functionalization are C4 and C5.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with an organic halide. A halogenated derivative of this compound could be coupled with various aryl or vinyl boronic acids or esters. Studies on analogous systems, such as the Suzuki coupling of N-Boc-2-pyrroleboronic acid with 5-bromoindazoles, have shown that palladium catalysts like Pd(dppf)Cl₂ are effective in promoting these transformations in the presence of a base like K₂CO₃ nih.gov. The reactions typically proceed in good yields, demonstrating the feasibility of constructing biaryl or aryl-vinyl linkages on the pyrrole core nih.govnih.gov.

Heck Reaction: The Heck reaction couples an unsaturated halide with an alkene. A halogenated this compound derivative could react with various alkenes to introduce a vinyl substituent onto the pyrrole ring. The reaction is typically catalyzed by a palladium(0) species and requires a base wikipedia.org. Intramolecular Heck reactions of pyrrole derivatives have also been developed, leading to the formation of fused ring systems researchgate.netnih.gov. These reactions highlight the potential for complex molecular architectures to be built from simple pyrrole precursors.

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. A halogenated derivative of this compound could be coupled with a variety of terminal alkynes using a palladium catalyst and a copper(I) co-catalyst in the presence of a base wikipedia.orgorganic-chemistry.org. This methodology would allow for the introduction of alkynyl moieties onto the pyrrole scaffold. The Sonogashira reaction is known for its mild reaction conditions and tolerance of a wide range of functional groups nih.govwikipedia.org.

Table 2: Analogous Palladium-Catalyzed Cross-Coupling Reactions on Pyrrole Derivatives

Coupling ReactionPyrrole SubstrateCoupling PartnerCatalyst SystemProduct Type
Suzuki-Miyaura5-Bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂, K₂CO₃Biaryl
HeckC2-tethered bromo-pyrroleIntramolecular alkenePd(dba)₂, PPh₃, Et₃NSpiropyrrolidine-oxindole
SonogashiraAryl iodidePhenylacetylenePdCl₂(PPh₃)₂, CuI, AmineArylalkyne

This table provides examples of palladium-catalyzed cross-coupling reactions on pyrrole derivatives analogous to what could be expected for derivatives of this compound.

Rearrangement Reactions of this compound Scaffolds

The pyrrole ring, while aromatic, can undergo various rearrangement reactions under specific conditions, leading to significant structural transformations. These reactions can involve the expansion of the five-membered ring or a skeletal reorganization of the atoms within the ring.

One of the classic rearrangement reactions of pyrroles is the Ciamician-Dennstedt rearrangement . This reaction involves the expansion of the pyrrole ring to a pyridine ring upon treatment with a dihalocarbene, typically generated from a haloform and a strong base drugfuture.comchemistryschool.net. The reaction proceeds through the formation of a dihalocyclopropane intermediate which then rearranges to a 3-halopyridine drugfuture.com. While this reaction is a powerful tool for ring expansion, it often requires harsh conditions and can lead to side products. More recent modifications of this reaction, using α-chlorodiazirines as carbene precursors, allow for the direct formation of 3-arylpyridines under milder conditions organic-chemistry.orgnih.govnsf.gov. The applicability of this rearrangement to a substituted pyrrole like this compound would depend on the stability of the ester and N-propyl groups under the reaction conditions.

Skeletal rearrangements of pyrrole derivatives can also occur, leading to the formation of isomeric products. These rearrangements can be promoted by various catalysts, including Lewis acids. For instance, substituted spiro[4.5]deca-tetraenes have been shown to undergo skeletal rearrangement to indene derivatives in the presence of AlCl₃ rsc.org. While not a direct rearrangement of a simple pyrrole, this demonstrates the potential for acid-catalyzed skeletal reorganizations in related systems. Visible-light-promoted tandem skeletal rearrangement/dearomatization of heteroaryl enallenes has also been reported, leading to fused tricyclic scaffolds mdpi.com. The specific rearrangement pathways for the this compound scaffold would likely be influenced by the electronic nature of the substituents and the reaction conditions employed. Further research is needed to explore the potential for such transformations on this particular molecule.

Spectroscopic and Structural Elucidation of Methyl 1 Propylpyrrole 2 Carboxylate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for the determination of molecular structure. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For Methyl 1-propylpyrrole-2-carboxylate, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be essential for unambiguous structural assignment.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the pyrrole (B145914) ring, the n-propyl group, and the methyl ester. The chemical shifts (δ) are influenced by the electron density around the protons, with electron-withdrawing groups generally causing a downfield shift to higher ppm values.

The three protons on the pyrrole ring (H-3, H-4, and H-5) would appear as distinct multiplets in the aromatic region, typically between 6.0 and 7.5 ppm. The electron-withdrawing effect of the carboxylate group at the C-2 position would deshield the adjacent H-3 and H-5 protons, causing them to resonate at a lower field compared to the H-4 proton. The coupling patterns (spin-spin splitting) between these protons would provide information about their connectivity.

The protons of the n-propyl group attached to the nitrogen atom would show characteristic signals in the aliphatic region. The methylene (B1212753) protons adjacent to the nitrogen (N-CH₂) are expected to be the most deshielded of the propyl group, likely appearing as a triplet. The subsequent methylene protons (-CH₂-) would appear as a sextet, and the terminal methyl protons (-CH₃) would be observed as a triplet at the most upfield position.

The methyl protons of the ester group (-OCH₃) would appear as a sharp singlet, typically in the range of 3.7-3.9 ppm, due to the deshielding effect of the adjacent oxygen and carbonyl group.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz)
H-5 (pyrrole) ~6.9 dd J(H5,H4) ≈ 2.5, J(H5,H3) ≈ 1.8
H-3 (pyrrole) ~6.8 dd J(H3,H4) ≈ 3.5, J(H3,H5) ≈ 1.8
H-4 (pyrrole) ~6.1 dd J(H4,H3) ≈ 3.5, J(H4,H5) ≈ 2.5
N-CH₂ (propyl) ~4.1 t ~7.0
-OCH₃ (ester) ~3.8 s -
-CH₂- (propyl) ~1.8 sext ~7.0
-CH₃ (propyl) ~0.9 t ~7.0

Note: Predicted values are based on analogous compounds and may vary in experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal.

The carbonyl carbon of the ester group is expected to appear at the most downfield position, typically in the range of 160-165 ppm. The carbon atoms of the pyrrole ring would resonate in the aromatic region (100-140 ppm). The C-2 carbon, being attached to the electron-withdrawing carboxylate group, would be the most deshielded of the ring carbons, followed by the C-5 carbon, which is adjacent to the nitrogen atom.

The carbon atoms of the n-propyl group would appear in the aliphatic region of the spectrum. The carbon attached to the nitrogen (N-CH₂) would be the most deshielded, followed by the central methylene carbon (-CH₂-), and the terminal methyl carbon (-CH₃) would be the most upfield. The methyl carbon of the ester group (-OCH₃) would also appear in the aliphatic region.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Predicted Chemical Shift (ppm)
C=O (ester) ~162
C-2 (pyrrole) ~128
C-5 (pyrrole) ~125
C-3 (pyrrole) ~115
C-4 (pyrrole) ~108
-OCH₃ (ester) ~51
N-CH₂ (propyl) ~48
-CH₂- (propyl) ~24
-CH₃ (propyl) ~11

Note: Predicted values are based on analogous compounds and may vary in experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To confirm the assignments made from the one-dimensional NMR spectra and to establish the complete connectivity of the molecule, two-dimensional NMR techniques would be employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show correlations between protons that are coupled to each other. This would be crucial for confirming the connectivity of the protons within the pyrrole ring and the n-propyl group. For instance, cross-peaks would be observed between H-3 and H-4, H-4 and H-5, and between the adjacent methylene and methyl protons of the propyl chain.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates directly bonded proton and carbon atoms. This would allow for the unambiguous assignment of the carbon signals based on the already assigned proton signals. For example, the signal for the H-3 proton would show a correlation to the C-3 carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for connecting different fragments of the molecule. For example, the methyl protons of the ester group (-OCH₃) would show a correlation to the carbonyl carbon (C=O), and the H-3 proton of the pyrrole ring would show a correlation to the C-2 and C-5 carbons. The N-CH₂ protons of the propyl group would show correlations to the C-5 of the pyrrole ring.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would be characterized by absorption bands corresponding to the stretching and bending vibrations of its constituent bonds.

A strong, sharp absorption band is expected for the carbonyl (C=O) stretching vibration of the ester group, typically appearing in the region of 1700-1725 cm⁻¹. The C-O stretching vibrations of the ester group would likely produce strong bands in the 1300-1100 cm⁻¹ region.

The C-H stretching vibrations of the pyrrole ring would be observed in the 3100-3000 cm⁻¹ region, while the C-H stretching vibrations of the aliphatic n-propyl and methyl groups would appear in the 3000-2850 cm⁻¹ range. The C-N stretching vibrations of the pyrrole ring are expected in the 1400-1300 cm⁻¹ region. Various C-H bending and ring deformation vibrations would be present in the fingerprint region (below 1500 cm⁻¹).

Table 3: Predicted FT-IR Absorption Bands for this compound

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
C-H stretch (pyrrole) 3100-3000 Medium
C-H stretch (aliphatic) 3000-2850 Medium-Strong
C=O stretch (ester) 1725-1700 Strong
C=C stretch (pyrrole) ~1550 Medium
C-N stretch (pyrrole) 1400-1300 Medium
C-O stretch (ester) 1300-1100 Strong

Note: Predicted values are based on analogous compounds and may vary with the physical state of the sample.

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FT-IR and is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would provide additional structural information.

The symmetric stretching of the pyrrole ring would likely give a strong Raman signal. The C=C double bond stretching within the ring would also be Raman active. The C-H stretching vibrations of both the aromatic and aliphatic parts of the molecule would be observable. The C=O stretching of the ester, while strong in the IR, may be weaker in the Raman spectrum. The symmetric vibrations of the n-propyl chain, such as the C-C backbone stretching, would be expected to produce characteristic Raman bands. Due to the lack of experimental data, a detailed prediction of the Raman shifts and their intensities is speculative.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential technique for determining the molecular weight and probing the structure of molecules through controlled fragmentation. For this compound, electron ionization (EI) would be expected to produce a distinct molecular ion peak (M⁺) corresponding to its molecular weight of 167.21 g/mol .

The fragmentation of pyrrole derivatives is significantly influenced by the nature and position of substituents on the pyrrole ring. nih.gov The fragmentation pathways for this compound would likely involve characteristic losses of the N-propyl and C2-ester groups. Key fragmentation processes for esters often include cleavage of the bonds adjacent to the carbonyl group. libretexts.org

A plausible fragmentation pattern would involve:

Loss of the methoxy (B1213986) group (-OCH₃): This would result in a fragment ion [M - 31]⁺ at m/z 136. This is a common fragmentation for methyl esters.

Loss of the propyl group (-C₃H₇): Cleavage of the N-propyl bond would lead to a fragment ion [M - 43]⁺ at m/z 124, representing the methyl pyrrole-2-carboxylate cation.

Loss of the entire ester group (-COOCH₃): This fragmentation would yield a fragment ion [M - 59]⁺ at m/z 108.

McLafferty rearrangement: If applicable, this could lead to the loss of propene (C₃H₆), resulting in a fragment ion [M - 42]⁺ at m/z 125.

The analysis of related compounds, such as Methyl 1-methylpyrrole-2-carboxylate, supports these predictions, where similar fragmentation patterns involving the loss of ester and alkyl substituents are observed. nist.gov These fragmentation pathways provide a veritable fingerprint for the molecule, allowing for its unambiguous identification.

Table 1. Predicted Mass Spectrometry Fragmentation for this compound.
m/zProposed Fragment IonStructural Representation of Loss
167[M]⁺ (Molecular Ion)C₉H₁₃NO₂⁺
136[M - OCH₃]⁺Loss of methoxy group
124[M - C₃H₇]⁺Loss of propyl group
108[M - COOCH₃]⁺Loss of carbomethoxy group

Electronic Absorption Spectroscopy (UV-Vis) for Chromophore Characterization

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, which is directly related to its chromophoric system. The principal chromophore in this compound is the pyrrole ring itself. Pyrrole exhibits characteristic absorption bands in the UV region due to π-π* electronic transitions. researchgate.net

For the parent pyrrole molecule, absorption bands are typically observed around 210 nm and in the 230-270 nm range. researchgate.net The presence of the carboxylate substituent on the pyrrole ring is expected to influence the position and intensity of these absorption maxima. In 1H-pyrrole-2-carboxylic acid, a related compound, a distinct absorption maximum (λmax) is observed at approximately 262 nm. nist.gov Carboxylic acids and their esters that are not part of a larger conjugated system typically absorb around 210 nm. libretexts.org

Therefore, it is anticipated that the UV-Vis spectrum of this compound, when measured in a suitable solvent like ethanol (B145695) or methanol (B129727), will display a strong absorption band characteristic of the substituted pyrrole chromophore. The N-propyl group, being a saturated alkyl substituent, is not expected to significantly alter the electronic transitions of the pyrrole ring and would be considered an auxochrome.

Table 2. Expected UV-Vis Absorption Data for this compound.
ChromophoreExpected λmax (nm)Transition Type
Substituted Pyrrole Ring~260-270π → π*

X-ray Crystallography for Solid-State Structural Determination (if applicable for analogues)

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. nih.gov While a specific crystal structure for this compound is not publicly available, the crystallographic analysis of analogous compounds provides significant insight into the expected structural features.

For example, the crystal structure of 2-Hydroxycyclohexyl 1H-pyrrole-2-carboxylate reveals detailed information about bond lengths, bond angles, and intermolecular interactions. researchgate.net In this analogue, the pyrrole ring is essentially planar, and the crystal packing is stabilized by intermolecular hydrogen bonds involving the pyrrole N-H group, the hydroxyl group, and the carbonyl oxygen of the ester. researchgate.net

Another related structure, 2-[(1H-Pyrrol-2-yl)methyl]-1H-pyrrole, shows that the two pyrrole rings are twisted relative to each other, and the crystal structure is maintained by N-H···π interactions. researchgate.net These studies on analogues demonstrate that the solid-state conformation of pyrrole carboxylates is heavily influenced by intermolecular forces such as hydrogen bonding. If single crystals of this compound were obtained, X-ray diffraction would precisely determine the planarity of the pyrrole ring, the conformation of the N-propyl and C2-ester substituents, and the nature of the intermolecular interactions governing its crystal lattice.

Computational Chemistry and Theoretical Investigations of Methyl 1 Propylpyrrole 2 Carboxylate

Reaction Mechanism Studies through Computational Modeling

Computational modeling is an invaluable tool for elucidating reaction mechanisms. By mapping the potential energy surface of a reaction, researchers can identify reactants, products, intermediates, and, crucially, the transition states that connect them. DFT calculations are commonly used to determine the geometries of these species and the activation energies required for a reaction to proceed.

For Methyl 1-propylpyrrole-2-carboxylate, theoretical studies could investigate various reactions, such as:

Electrophilic Aromatic Substitution: The pyrrole (B145914) ring is electron-rich and susceptible to electrophilic attack. Computational models can predict the regioselectivity of substitution (i.e., at which position on the ring the reaction is most likely to occur) by analyzing the stability of the intermediate sigma complexes or by using reactivity indices derived from the electronic structure.

Hydrolysis of the Ester: The mechanism of ester hydrolysis (either acid- or base-catalyzed) can be modeled to determine the energy barriers for the formation of the tetrahedral intermediate and the subsequent breakdown to the carboxylic acid and methanol (B129727).

These studies provide a step-by-step energetic profile of the reaction pathway, offering a detailed understanding of its kinetics and thermodynamics.

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods can accurately predict various spectroscopic parameters, which is essential for interpreting experimental spectra and confirming molecular structures.

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) approach, typically performed at the DFT level, is a standard method for calculating nuclear magnetic shielding tensors, which are then converted into NMR chemical shifts. researchgate.net For this compound, calculations could predict the ¹H and ¹³C chemical shifts. Comparing these calculated values with experimental data can help assign the signals in the measured spectrum and confirm the proposed structure. Studies on related pyrrole derivatives have shown good agreement between GIAO-calculated and observed chemical shifts. researchgate.netnih.gov

Vibrational Spectroscopy (IR & Raman): DFT calculations can compute the vibrational frequencies and intensities of a molecule. nih.gov This generates a theoretical infrared (IR) and Raman spectrum. These predicted spectra are instrumental in assigning the vibrational modes observed in experimental spectra, such as the C=O stretch of the ester, the N-propyl C-H stretches, and the various vibrations of the pyrrole ring.

Electronic Spectroscopy (UV-Vis): Time-Dependent Density Functional Theory (TD-DFT) is used to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption maxima (λ_max) and intensities in a UV-Vis spectrum. researchgate.net This can help identify the nature of the electronic transitions, such as π → π* transitions within the conjugated pyrrole system. nih.gov

Molecular Dynamics Simulations for Intermolecular Interactions

While quantum mechanics excels at describing the properties of single molecules, Molecular Dynamics (MD) simulations are used to study the behavior of a large ensemble of molecules over time. nih.gov MD simulations model atoms as classical particles and use a force field to describe the potential energy of the system, including both intramolecular (bonds, angles) and intermolecular (van der Waals, electrostatic) interactions. nih.govmdpi.com

An MD simulation of this compound would typically involve placing one or more molecules in a simulation box filled with a solvent (e.g., water or an organic solvent) and calculating the trajectory of every atom over a period of nanoseconds or longer. nih.gov

From these simulations, one can analyze:

Solvation Structure: By calculating radial distribution functions (RDFs), the simulation can reveal how solvent molecules arrange themselves around the solute, particularly around the polar ester group and the nonpolar propyl chain.

Hydrogen Bonding: The simulation can quantify the extent and lifetime of hydrogen bonds between the ester's carbonyl oxygen and protic solvent molecules.

Self-Aggregation: In simulations with multiple solute molecules, MD can explore the tendency of this compound to aggregate, driven by intermolecular forces like π-stacking of the pyrrole rings or hydrophobic interactions of the propyl groups.

MD simulations provide a dynamic picture of how the molecule interacts with its environment, which is crucial for understanding its physical properties like solubility and its behavior in a biological context. dovepress.com

Quantitative Structure-Activity Relationship (QSAR) Modeling (theoretical framework, not clinical data)

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling paradigm that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net The fundamental principle is that the activity of a molecule is a function of its physicochemical properties, which are in turn determined by its structure.

The theoretical framework for building a QSAR model for a class of compounds including this compound would involve several steps:

Descriptor Calculation: A large number of molecular descriptors would be calculated for each molecule in a dataset. These descriptors quantify various aspects of the molecular structure and properties.

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical equation that correlates a subset of the calculated descriptors with the observed biological activity (e.g., enzyme inhibition, receptor binding). pensoft.net

Model Validation: The predictive power of the model is rigorously tested using statistical techniques, often by splitting the initial dataset into a training set (to build the model) and a test set (to validate it). researchgate.net

The resulting QSAR model can be used to predict the activity of new, unsynthesized compounds and to provide insights into the structural features that are important for the desired activity, thereby guiding the design of more potent molecules. nih.gov

Table 3: Examples of Molecular Descriptors for QSAR Modeling of this compound

Descriptor Class Example Descriptors Description
Electronic Dipole Moment, HOMO/LUMO energies, Partial Charges Quantify the electronic distribution and reactivity.
Steric Molecular Volume, Surface Area, Molar Refractivity Describe the size and shape of the molecule.
Hydrophobic LogP (Octanol-Water Partition Coefficient) Measures the lipophilicity of the molecule.
Topological Connectivity Indices, Wiener Index Numerical values derived from the graph representation of the molecule.

Note: This table lists the types of theoretical descriptors that form the basis of a QSAR model.

Biological Activity and Mechanistic Aspects of Methyl 1 Propylpyrrole 2 Carboxylate Analogues

Antimicrobial Properties of Pyrrole (B145914) Carboxylate Derivatives

Pyrrole carboxylate derivatives have emerged as a promising class of antimicrobial agents, exhibiting a spectrum of activity against various pathogenic microorganisms. Researchers have synthesized and evaluated numerous analogues, demonstrating their potential in combating bacterial, fungal, and mycobacterial infections.

In Vitro Antibacterial Efficacy Studies

The antibacterial potential of pyrrole carboxylate derivatives has been demonstrated in several in vitro studies. These investigations typically involve determining the minimum inhibitory concentration (MIC) of the compounds against a panel of clinically relevant Gram-positive and Gram-negative bacteria.

A study on novel 4-phenylpyrrole-2-carboxamide derivatives revealed that certain analogues exhibit moderate antibacterial activity, particularly against Gram-negative bacteria. For instance, compounds 5c and 5e from this series displayed notable efficacy against Escherichia coli and Pseudomonas aeruginosa. chemicalbook.com Another study on pyrrole-2-carboxamide derivatives also highlighted their effectiveness against Gram-negative bacterial strains, with some compounds showing MIC values in the range of 1.02-6.35 µg/mL. researchgate.net The antibacterial activity of these compounds is influenced by the nature and position of substituents on the pyrrole ring and the carboxamide nitrogen. The presence of a lipophilic phenyl group on the pyrrole ring was found in one study to decrease antibacterial activity. chemicalbook.com

Table 1: In Vitro Antibacterial Efficacy of Selected Pyrrole Carboxamide Analogues

Compound Test Organism MIC (µg/mL) Reference
5c Escherichia coli 6.05 chemicalbook.com
5c Pseudomonas aeruginosa 6.05 chemicalbook.com
5e Klebsiella pneumoniae 6.25 chemicalbook.com
4i Klebsiella pneumoniae 1.02 researchgate.net
4i Escherichia coli 1.56 researchgate.net
4i Pseudomonas aeruginosa 3.56 researchgate.net

Antifungal Activities

In addition to their antibacterial properties, certain pyrrole carboxylate derivatives have demonstrated promising antifungal activity. The structural features of these compounds play a crucial role in their efficacy against various fungal pathogens.

Research on a series of pyrrole derivatives connected with thiazole (B1198619) moieties showed that some of these compounds exhibited significant antifungal activity. For example, compound 3c from this series was found to be highly active against Candida albicans, with its activity being comparable to the standard antifungal drug Clotrimazole. researchgate.net Another study synthesized a series of novel pyrroles and fused pyrroles and tested their antifungal potential. The results indicated that some of these compounds exhibited good activity against yeasts like C. albicans and filamentous fungi such as Aspergillus fumigatus and Fusarium oxysporum. mdpi.com

Table 2: Antifungal Activity of Selected Pyrrole Derivatives

Compound Test Organism Zone of Inhibition (mm) at 100 µg/mL Reference
3c Candida albicans 23 researchgate.net
Clotrimazole (Standard) Candida albicans 25 researchgate.net
3e Aspergillus niger 20 researchgate.net
Clotrimazole (Standard) Aspergillus niger 22 researchgate.net

Antitubercular Potential and Related Mechanisms

The emergence of multidrug-resistant tuberculosis has necessitated the search for novel antitubercular agents. Pyrrole derivatives, particularly pyrrole-2-carboxamides, have shown significant promise in this area.

Several studies have focused on the design and synthesis of pyrrole-2-carboxamide derivatives as potent inhibitors of Mycobacterium tuberculosis. A notable mechanism of action for some of these compounds is the inhibition of the Mycobacterial Membrane Protein Large 3 (MmpL3). nih.govnih.gov MmpL3 is an essential transporter protein involved in the biosynthesis of the mycobacterial cell wall, making it an attractive drug target. Structure-activity relationship studies have revealed that modifications to the pyrrole ring and the carboxamide group can significantly enhance antitubercular activity. For instance, attaching phenyl and pyridyl groups with electron-withdrawing substituents to the pyrrole ring and bulky substituents to the carboxamide has been shown to improve potency. nih.govnih.gov One study reported that ethyl-4-{[-(1-(2-(4-nitrobenzoyl)hydrazono)ethyl]}-3,5-dimethyl-1H-pyrrole-2-carboxylate exhibited a promising MIC value of 0.7 µg/mL against Mycobacterium tuberculosis H37Rv. nih.gov

Anticancer and Antiproliferative Investigations of Related Pyrrole Compounds

The pyrrole scaffold is a key structural motif in numerous compounds with potent anticancer and antiproliferative activities. nih.gov These compounds exert their effects through various mechanisms, targeting key molecules and pathways involved in cancer cell growth and survival.

Cellular and Molecular Targets Identification

The anticancer activity of pyrrole derivatives is often attributed to their ability to interact with specific cellular and molecular targets that are crucial for cancer progression.

One of the well-established targets for pyrrole-based anticancer agents is tubulin . mdpi.comacs.org These compounds can interfere with microtubule dynamics by binding to the colchicine-binding site on tubulin, leading to the inhibition of microtubule polymerization. This disruption of the microtubule network results in cell cycle arrest, typically in the G2/M phase, and ultimately induces apoptosis.

Another important class of targets for pyrrole derivatives is protein kinases . mdpi.com Many kinases are overactive in cancer cells and play a pivotal role in signal transduction pathways that regulate cell proliferation, survival, and angiogenesis. Pyrrolo[1,2-a]quinoxaline derivatives, for example, have been investigated as potential inhibitors of Akt kinase (also known as protein kinase B), a key component of the PI3K/Akt signaling pathway that is frequently dysregulated in cancer.

Furthermore, some pyrrole-containing compounds have been shown to modulate the activity of Bcl-2 family members , which are key regulators of apoptosis. By targeting these proteins, pyrrole derivatives can promote programmed cell death in cancer cells.

Pathway Perturbation Analysis

The interaction of pyrrole compounds with their molecular targets leads to the perturbation of critical cellular pathways, contributing to their anticancer effects.

The inhibition of tubulin polymerization by pyrrole derivatives directly impacts the cell cycle pathway . By arresting cells in the G2/M phase, these compounds prevent mitotic spindle formation and cell division, ultimately leading to apoptosis.

Pyrrole derivatives that inhibit protein kinases, such as Akt, disrupt signaling pathways essential for cancer cell survival and proliferation. For instance, inhibition of the PI3K/Akt/mTOR pathway can lead to decreased cell growth, proliferation, and survival, and can also inhibit angiogenesis.

Recent studies have also implicated pyrrole compounds in the modulation of the Wnt signaling pathway . Downregulation of this pathway by certain phytochemicals has been correlated with increased apoptosis and cell cycle arrest in cancer cells. nih.gov The induction of apoptosis is a common outcome of pathway perturbation by pyrrole-based anticancer agents. This programmed cell death can be initiated through both intrinsic (mitochondrial) and extrinsic pathways, often involving the activation of caspases.

Anti-inflammatory and Immunomodulatory Effects of Pyrrole Derivatives

Pyrrole-containing compounds are integral to many nonsteroidal anti-inflammatory drugs (NSAIDs) and have demonstrated significant anti-inflammatory and immunomodulatory properties. pensoft.netmdpi.com The pyrrole ring is a key structural feature in several established NSAIDs, such as tolmetin, ketorolac, and zomepirac. pensoft.net Research into novel pyrrole derivatives continues to uncover promising candidates for anti-inflammatory therapies.

One such analogue, 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid, has shown potent anti-inflammatory effects. mdpi.com In a study using a carrageenan-induced paw edema model in rats, this compound significantly reduced edema, particularly after repeated administration. mdpi.com Furthermore, in a lipopolysaccharide (LPS)-induced systemic inflammation model, repeated treatment with this analogue led to a significant decrease in serum levels of the pro-inflammatory cytokine tumor necrosis factor-alpha (TNF-α). mdpi.comresearchgate.net

The immunomodulatory effects of this class of compounds are also notable. The same study observed a significant increase in the levels of the anti-inflammatory cytokine transforming growth factor-beta 1 (TGF-β1) after both single and repeated doses of the aforementioned pyrrole derivative. mdpi.comresearchgate.net This suggests a mechanism that involves the selective modulation of cytokine profiles. Other studies have reported that certain pyrrole-2,5-dione analogues can suppress the release of nitric oxide and other cytokines in microglial cells. mdpi.com

The anti-inflammatory activity of many pyrrole derivatives is linked to their ability to inhibit cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins, important mediators of inflammation. unina.itnih.gov Both traditional NSAIDs and newer selective inhibitors often feature a pyrrole core. unina.it

Table 1: Effects of a Pyrrole Derivative on Inflammatory Markers
CompoundModelEffect on TNF-αEffect on TGF-β1Reference
2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acidLPS-induced systemic inflammation in ratsSignificant decrease after repeated treatmentSignificant increase after single and repeated doses mdpi.comresearchgate.net

Enzyme Inhibition Studies (in vitro, non-human specific)

The primary mechanism for the anti-inflammatory effects of many pyrrole-based compounds is the inhibition of cyclooxygenase (COX) enzymes. In vitro studies have demonstrated that various pyrrole derivatives can act as dual inhibitors of COX-1 and COX-2. nih.gov For instance, a series of N-pyrrole carboxylic acid derivatives were designed and shown to have potent inhibitory activity against both COX isoforms. nih.gov The presence of an acetic acid group at the 1-position of the pyrrole ring was found to be effective against both COX-1 and COX-2. nih.gov

Another study on a class of pyrrole derivatives featuring a carbaldehyde, oxime, or nitrile group found that these compounds were more potent at inhibiting COX-2 than COX-1. unina.it One nitrile-containing derivative proved to be the most potent and selective COX-2 inhibitor in the series, with a selectivity comparable to the well-known COX-2 inhibitor, celecoxib. unina.it

Beyond COX enzymes, other pyrrole analogues have been investigated for their inhibitory effects on different enzymes. For example, 5-methyl-2-carboxamidepyrrole-based molecules have been identified as inhibitors of microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1), an enzyme involved in the biosynthesis of prostaglandin E2. nih.gov Several compounds in this series were able to significantly reduce the activity of the isolated enzyme, with IC50 values in the low micromolar range. nih.gov Some of these compounds also demonstrated inhibitory activity against soluble epoxide hydrolase (sEH), making them dual mPGES-1/sEH inhibitors. nih.gov

Table 2: In Vitro Enzyme Inhibition by Pyrrole Derivatives
Compound ClassTarget Enzyme(s)Key FindingsReference
N-pyrrole carboxylic acid derivativesCOX-1 and COX-2Compounds with an acetic acid group at position 1 showed high activity against both enzymes. nih.gov
Pyrrole derivatives with carbaldehyde, oxime, or nitrile groupsCOX-1 and COX-2Showed greater potency for COX-2 inhibition; a nitrile derivative had selectivity comparable to celecoxib. unina.it
5-methyl-2-carboxamidepyrrole-based moleculesmPGES-1 and sEHDemonstrated significant inhibition of mPGES-1 with low micromolar IC50 values; some also inhibited sEH. nih.gov

Ligand Binding and Receptor Interaction Profiling (in vitro, non-human specific)

The interaction of pyrrole derivatives with their target enzymes has been explored through molecular docking studies. These computational methods provide insights into the binding modes and affinities of these compounds within the active sites of enzymes like COX-1 and COX-2.

For the N-pyrrole carboxylic acid derivatives that act as dual COX inhibitors, docking studies have helped to understand their binding affinity for the COX-1 and COX-2 active sites. nih.gov These studies have shown that the presence of a small acidic group at the 1-position of the pyrrole ring, combined with a lipophilic and bulkier group at the 5-position, allows for simultaneous activity against both COX isoforms. nih.gov

Similarly, docking studies were performed on a series of benzylidene pyrrole-2-carbohydrazide derivatives to understand their interaction with the enoyl-ACP reductase (InhA) enzyme from Mycobacterium tuberculosis. vlifesciences.com The results indicated that the designed compounds had good binding affinity for the InhA binding pocket, with a G-score comparable to the standard drug isoniazid. vlifesciences.com

These in silico models are valuable for rationalizing the structure-activity relationships observed in in vitro assays and for guiding the design of new, more potent and selective inhibitors. They help to visualize the key interactions, such as hydrogen bonds and hydrophobic interactions, between the pyrrole-based ligands and the amino acid residues of their target proteins.

Applications in Materials Science and Chemical Biology

Methyl 1-propylpyrrole-2-carboxylate as a Building Block for Organic Synthesis

In synthetic organic chemistry, substituted pyrroles are considered crucial building blocks for creating a diverse array of molecules. sigmaaldrich.comresearchgate.net The specific substitution pattern of this compound offers chemists a reliable starting point for developing more elaborate compounds with tailored properties.

The pyrrole (B145914) ring is a foundational element in a multitude of more complex heterocyclic systems. This compound serves as an exemplary precursor due to the reactivity of its functional groups. The methyl ester at the C2 position is a key handle for synthetic transformations. It can be hydrolyzed to the corresponding carboxylic acid, activated, and coupled with other molecules, or reduced to a primary alcohol, which can then participate in cyclization reactions to form fused-ring systems.

Furthermore, the electron-rich pyrrole ring is susceptible to electrophilic substitution, allowing for the introduction of additional functional groups at the C3, C4, and C5 positions. This multi-faceted reactivity enables its use in the systematic construction of poly-substituted heterocyclic frameworks that are otherwise challenging to synthesize. sunderland.ac.uk

Table 1: Potential Transformations of this compound for Heterocycle Synthesis

Starting MoietyReagent/ConditionResulting Functional GroupPotential Application
Methyl Ester1. LiOH, H₂O2. SOCl₂Acyl ChlorideAcylation reactions, Friedel-Crafts
Methyl EsterLiAlH₄, THFHydroxymethylCyclization, ether formation
Pyrrole RingN-Bromosuccinimide (NBS)Bromo-pyrroleCross-coupling reactions (e.g., Suzuki, Stille)
Pyrrole RingHNO₃/H₂SO₄Nitro-pyrroleReduction to amine, further functionalization

Intermediate in the Synthesis of Bioactive Small Molecules

The pyrrole-2-carboxamide unit is a structural motif present in numerous natural products and synthetic compounds exhibiting significant biological activity. researchgate.netnih.gov this compound is a direct precursor to this important class of molecules. Through amidation of the ester group, a wide variety of amides can be generated, which is a common strategy in medicinal chemistry to modulate properties such as cell permeability and target binding. For instance, pyrrole-based compounds are often intermediates in the synthesis of DNA minor-groove binders and antibacterial agents. nih.govnih.gov The N-propyl group can also play a crucial role in tuning the lipophilicity of the final molecule, a critical parameter for pharmacokinetic profiles.

Polymer Chemistry and Functional Material Development

The unique electronic properties of the pyrrole ring have established it as a cornerstone in the field of conducting polymers. By incorporating substituted monomers like this compound, researchers can fine-tune the characteristics of these materials for specific applications.

Polypyrrole (PPy) is one of the most studied conducting polymers due to its high conductivity, environmental stability, and ease of synthesis. nih.govmdpi.com The properties of PPy can be significantly altered by using substituted pyrrole monomers. The polymerization of a monomer like this compound, typically via electrochemical methods, would yield a functionalized polymer, poly(this compound).

In such a polymer, the N-propyl group would enhance the material's solubility in organic solvents, improving its processability compared to the often intractable parent PPy. The methyl ester group, being electron-withdrawing, would modify the electronic band structure of the polymer, affecting its conductivity and redox potentials. This functional handle remains available for post-polymerization modification, allowing for the covalent attachment of other molecules, such as enzymes or sensing units, to the polymer backbone. researchgate.netmdpi.com

Table 2: Influence of Substituents on Polypyrrole Properties

MonomerSubstituent EffectResulting Polymer Property
PyrroleNone (parent polymer)High conductivity, poor solubility
N-alkyl pyrroleIncreased steric hindrance, improved solubilityLower conductivity, enhanced processability
3-carboxy pyrroleElectronic modification, functional handleAltered redox potential, site for covalent attachment
This compoundCombination of N-alkylation and C-ester functionalizationImproved solubility, tunable electronics, post-polymerization modification capability

Design of Advanced Organic Materials

Beyond conducting polymers, this compound can be integrated as a building block into more complex π-conjugated systems for advanced organic materials. These materials are of interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The pyrrole unit can act as an electron-rich donor component in donor-acceptor architectures, which are fundamental to the design of materials with specific optoelectronic properties. The N-propyl and C-ester substituents allow for the tuning of molecular packing in the solid state and energy levels of the frontier molecular orbitals (HOMO/LUMO), which are critical for device performance.

Role in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry involves the organization of molecules into well-defined structures through non-covalent interactions. nih.gov While specific studies on the self-assembly of this compound are not widely reported, its molecular structure contains all the necessary elements to participate in such processes.

The key non-covalent interactions that this molecule can engage in include:

π-π Stacking: The aromatic pyrrole ring can stack with other π-systems, leading to the formation of ordered columnar or layered structures.

Hydrogen Bonding: While the molecule itself is not a strong hydrogen bond donor, the carbonyl oxygen of the ester group can act as a hydrogen bond acceptor. After hydrolysis to the carboxylic acid, it becomes a potent hydrogen bond donor and acceptor, capable of forming strong, directional interactions that can drive self-assembly into tapes, sheets, or other complex architectures.

Van der Waals Forces: The N-propyl group contributes to intermolecular van der Waals interactions, which can influence the packing and stability of the resulting supramolecular assemblies.

This combination of interactions suggests that this compound and its derivatives could be designed to self-assemble into functional supramolecular polymers, gels, or liquid crystals, forming the basis for stimuli-responsive materials and ordered thin films. rsc.orgnih.gov

Utilization of this compound in Chemical Probe Development for Biological Systems Remains Undocumented in Publicly Available Research

Extensive searches of scientific literature and chemical databases have yielded no specific instances of this compound being utilized as a chemical probe for general, non-therapeutic investigations of biological systems. While the broader class of pyrrole-containing compounds has been explored for various biological activities, the application of this particular molecule as a molecular tool to interrogate biological processes is not described in the available research.

The pyrrole scaffold is a common motif in compounds with diverse biological activities, and various derivatives have been synthesized and evaluated for therapeutic potential. For instance, studies have focused on the development of pyrrole-2-carboxamides as inhibitors for treating tuberculosis and the investigation of 3,5-diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic acid derivatives for their antiproliferative properties. Additionally, pyrrole-2-carboxylic acid itself has been shown to possess anti-biofilm activity against Listeria monocytogenes.

These examples highlight the interest in the biological effects of pyrrole derivatives, primarily in the context of developing new therapeutic agents. However, the specific use of this compound as a chemical probe—a molecule designed to study and understand biological systems without a direct therapeutic goal—is not documented. Chemical probes are crucial tools in chemical biology for elucidating the function of proteins and other biomolecules in their native environment.

The absence of published research on this compound in this capacity suggests that its potential as a chemical probe has not yet been explored or reported. Therefore, no data tables or detailed research findings on its application in non-therapeutic biological systems can be provided at this time.

Advanced Analytical Methodologies for Methyl 1 Propylpyrrole 2 Carboxylate

Chromatographic Techniques for Purity Assessment and Quantification

Chromatography is the cornerstone for separating Methyl 1-propylpyrrole-2-carboxylate from reaction mixtures, starting materials, byproducts, and degradation products. The choice of technique depends on the volatility and polarity of the compound and the required sensitivity of the analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds like this compound. ijarnd.com It combines the high separation efficiency of gas chromatography with the sensitive and specific detection capabilities of mass spectrometry. nih.gov This hyphenated method is ideal for identifying and quantifying trace amounts of the compound in complex matrices. polimi.it

In a typical GC-MS analysis, the sample is vaporized and separated on a capillary column. The retention time is characteristic of the compound under specific conditions. As the compound elutes from the column, it enters the mass spectrometer, where it is ionized, commonly by electron ionization (EI). The resulting mass spectrum, a fingerprint of the molecule's fragmentation pattern, allows for unambiguous identification. hmdb.canist.gov For pyrrole (B145914) derivatives, fragmentation often involves cleavage of the alkyl chain and the ester group, providing structural confirmation. oup.com Quantification is achieved by comparing the peak area of the compound to that of a known standard.

Table 1: Illustrative GC-MS Parameters for Analysis of Pyrrole Derivatives

Parameter Setting Purpose
Column HP-5 or similar non-polar capillary column Separation based on boiling point and polarity.
Injector Temperature 250 °C Ensures complete volatilization of the sample. ijarnd.com
Oven Program Temperature gradient (e.g., 90 °C to 135 °C) Optimizes separation of components with different volatilities. mdpi.com
Carrier Gas Helium or Hydrogen Transports the sample through the column.
Ionization Mode Electron Ionization (EI) at 70 eV Provides reproducible fragmentation patterns for library matching.

| Detector | Quadrupole or Ion Trap Mass Analyzer | Separates and detects ions based on their mass-to-charge ratio. |

High-Performance Liquid Chromatography (HPLC) with Various Detection Modes

For less volatile derivatives or for analyses where thermal degradation is a concern, High-Performance Liquid Chromatography (HPLC) is the preferred method. pensoft.netpensoft.net It separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. Reversed-phase HPLC (RP-HPLC) is commonly employed for pyrrole esters, utilizing a non-polar stationary phase (like C18) and a polar mobile phase. pensoft.net

The detection of this compound can be accomplished using several modes:

UV-Vis Detection: The pyrrole ring possesses a strong chromophore, allowing for sensitive detection by UV-Vis spectrophotometry. The wavelength of maximum absorbance (λmax) is typically used for quantification. pensoft.net

Photodiode Array (PDA) Detection: A PDA detector provides spectral information across a range of wavelengths, which aids in peak purity assessment and compound identification. nih.gov

Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer provides high selectivity and sensitivity, allowing for the determination of molecular weight and structural information, which is particularly useful for identifying unknown impurities. saspublishers.comresearchgate.net

Method validation according to ICH guidelines is crucial to ensure the method is accurate, precise, reproducible, and specific for its intended purpose. pensoft.net

Table 2: Typical RP-HPLC Method Parameters for Pyrrole Carboxylate Analysis

Parameter Setting Rationale
Column C18 (e.g., 150 x 4.6 mm, 5 µm) Standard for separating moderately polar to non-polar compounds. pensoft.net
Mobile Phase Acetonitrile/Water or Methanol (B129727)/Water gradient Elutes compounds based on their hydrophobicity. researchgate.net
Buffer Phosphate buffer (e.g., pH 3) Controls the ionization state of acidic or basic analytes. pensoft.net
Flow Rate 1.0 mL/min Typical analytical flow rate for standard bore columns. pensoft.net
Column Temperature 30 °C Ensures reproducible retention times. pensoft.net
Detection UV at ~225-260 nm Wavelength range where pyrrole derivatives often exhibit strong absorbance. pensoft.netnih.gov

| Injection Volume | 1-20 µL | Dependent on sample concentration and method sensitivity. nih.gov |

Chiral Chromatography for Enantiomeric Separation (if applicable)

This compound is not inherently chiral. However, if a chiral center were introduced into the molecule, for example, through substitution on the propyl chain or the pyrrole ring, the resulting enantiomers would require separation for accurate biological and pharmacological assessment. Chiral chromatography is the definitive method for this purpose. rsc.orgrsc.org

This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. HPLC with a chiral column is the most common approach. acs.org The development of such a method would involve screening various types of CSPs (e.g., polysaccharide-based) and mobile phases to achieve baseline separation of the enantiomers. acs.org

Quantitative Spectroscopic Methods for Concentration Determination

Spectroscopic methods offer rapid and non-destructive ways to determine the concentration of this compound in solution, provided the sample matrix is simple and non-interfering.

UV-Vis Spectroscopy: Based on the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the analyte. mdpi.com After establishing the wavelength of maximum absorption (λmax) for this compound, a calibration curve can be constructed using standards of known concentration. This method is fast and straightforward but lacks the specificity of chromatographic techniques. The formation of the pyrrole ring leads to a significant shift in the absorption maximum, indicating increased molecular conjugation. ias.ac.in

Infrared (IR) Spectroscopy: While primarily a tool for structural elucidation, quantitative IR spectroscopy can be employed. The intensity of a characteristic absorption band (e.g., the carbonyl C=O stretch of the ester group) is proportional to the compound's concentration. Fourier Transform Infrared (FTIR) spectroscopy enhances the sensitivity and precision of these measurements. researchgate.netresearchgate.net

Hyphenated Techniques for Comprehensive Analysis (e.g., LC-NMR, GC-IR)

Hyphenated techniques provide multidimensional data by combining the separating power of chromatography with the detailed structural information from spectroscopy. nih.govsaspublishers.comchemijournal.com

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR): This powerful technique directly couples an HPLC system to an NMR spectrometer. news-medical.net As chromatographic peaks elute, they pass through a flow cell within the NMR magnet, allowing for the acquisition of NMR spectra (e.g., ¹H NMR, ¹³C NMR). This provides unambiguous structural elucidation of the parent compound, as well as any separated impurities or metabolites, without the need for offline fraction collection. news-medical.netipb.ptiosrphr.org It is particularly valuable for analyzing complex mixtures and identifying unknown compounds. mdpi.comnih.gov

Gas Chromatography-Infrared Spectroscopy (GC-IR): GC-IR combines gas chromatography with infrared spectroscopy, providing real-time IR spectra of compounds as they elute from the GC column. nih.gov The resulting data is rich in information about the functional groups present in the molecule. nih.gov This technique is complementary to GC-MS; while MS provides information on the molecular weight and fragmentation pattern, GC-IR confirms the presence of specific functional groups (e.g., C=O, C-N, C-O), aiding in the differentiation of isomers that may have similar mass spectra. mdpi.com

Future Research Directions and Emerging Paradigms for Methyl 1 Propylpyrrole 2 Carboxylate

Development of More Sustainable and Efficient Synthetic Routes

The synthesis of pyrrole (B145914) derivatives is progressively moving towards more environmentally benign and atom-economical methods. Future research into the synthesis of Methyl 1-propylpyrrole-2-carboxylate is expected to focus on overcoming the limitations of traditional multi-step procedures, which often involve harsh reagents and generate significant waste.

An emerging paradigm is the adoption of catalytic systems that utilize renewable starting materials. For instance, sustainable iridium-catalyzed syntheses have been developed for pyrrole heterocycles, which link secondary alcohols and amino alcohols through the selective formation of C-N and C-C bonds, eliminating hydrogen gas as the only byproduct. nih.gov Applying such a strategy to precursors of this compound could represent a significant advancement in green chemistry. nih.gov

Furthermore, the use of earth-abundant and non-toxic metal catalysts is a critical research avenue. Iron-containing catalysts have demonstrated high efficacy in synthesizing alkyl 1H-pyrrole-2-carboxylates in quantitative yields from simple precursors. researchgate.net Adapting these iron-based catalytic systems for the specific N-propylation and esterification required for this compound could lead to more cost-effective and sustainable production processes. Future work will likely concentrate on optimizing catalyst performance, expanding the substrate scope, and minimizing reaction times and energy consumption, potentially through microwave-assisted techniques.

Exploration of Novel Reactivity and Unprecedented Transformations

While the fundamental reactivity of the pyrrole ring is well-established, the specific substitution pattern of this compound offers opportunities for exploring novel chemical transformations. The electronic influence of the N-propyl and C2-methoxycarbonyl groups dictates the regioselectivity of further reactions, presenting a platform for creating unique molecular architectures.

Future investigations should focus on:

Selective C-H Functionalization: Developing catalytic methods to directly and selectively functionalize the C-H bonds at the C3, C4, and C5 positions of the pyrrole ring. This would bypass the need for pre-functionalized substrates and allow for the late-stage introduction of diverse functional groups.

Transformations of the Ester Group: Moving beyond simple hydrolysis or amidation, research could explore novel transformations of the methyl carboxylate moiety. This might include its use as a directing group for ortho-lithiation/functionalization at the C3 position or its conversion into other functional groups like isocyanates or phosphonates, opening pathways to new classes of pyrrole derivatives.

Ring-Distortion and Expansion Reactions: Investigating the behavior of the substituted pyrrole ring under photochemical, electrochemical, or high-pressure conditions to induce unprecedented rearrangements, ring expansions, or cycloadditions, thereby accessing novel heterocyclic systems.

Integrated Computational and Experimental Studies for Deeper Understanding

The synergy between computational chemistry and experimental validation provides a powerful tool for understanding molecular properties and predicting reactivity. For this compound, a combined approach can offer profound insights into its electronic structure, thermodynamic stability, and reaction mechanisms.

Following models used for structurally similar compounds like 1-methyl-2-pyrrolecarboxylic acid, future research can employ high-level computational methods such as G3(MP2)//B3LYP to predict key energetic parameters. nih.gov These theoretical calculations, when coupled with experimental techniques like static bomb combustion calorimetry and Knudsen mass-loss effusion, can provide highly accurate data. nih.gov This integrated strategy allows for a comprehensive understanding of the molecule's intrinsic properties, which is essential for designing new reactions and materials.

Table 1: Potential Thermochemical and Physicochemical Properties for Investigation

Property Computational Method Experimental Technique Significance
Gaseous Phase Enthalpy of Formation G3(MP2)//B3LYP, MP2 Combustion Calorimetry, Knudsen Effusion Provides fundamental data on thermodynamic stability. nih.gov
N-H Bond Dissociation Enthalpy (of precursor) G3(MP2)//B3LYP N/A Informs on reactivity and potential for radical reactions. nih.gov
Gas-Phase Acidity and Basicity G3(MP2)//B3LYP Mass Spectrometry Predicts behavior in acid-base catalyzed reactions. nih.gov
Proton and Electron Affinities G3(MP2)//B3LYP N/A Characterizes fundamental electronic properties. nih.gov

This dual approach not only validates theoretical models but also provides a predictive framework for designing derivatives with tailored electronic and chemical properties.

Discovery of Undiscovered Biological Activities (in vitro, non-human context)

The pyrrole-2-carboxylate scaffold is a core component of numerous molecules with significant biological activity. ekb.eg While this compound itself is primarily a synthetic intermediate, its derivatives hold considerable promise for therapeutic applications. Future research should focus on using this compound as a building block to generate libraries of novel molecules for biological screening.

Derivatives of pyrrole-2-carboxamides have shown potent activity as inhibitors of Mycobacterial Membrane Protein Large 3 (MmpL3), a crucial target for developing new treatments against drug-resistant tuberculosis. nih.gov By converting this compound into a diverse range of amides and screening them, new anti-TB agents could be identified. nih.gov Similarly, various pyrrole derivatives have demonstrated significant antimicrobial, antifungal, and antiproliferative activities in vitro. mdpi.comresearchgate.net

Table 2: Potential Biological Activities for Screening Based on Related Scaffolds

Compound Class Potential Biological Activity Target/Assay Example Reference
Pyrrole-2-carboxamides Anti-tubercular MmpL3 Inhibition Assay nih.gov
Substituted Pyrroles Antimicrobial Minimum Inhibitory Concentration (MIC) against S. aureus, E. coli researchgate.net
Pyrrolo[2,3-b]pyrroles Antiproliferative MTT Assay against MCF-7, HCT-116, A549 cancer cell lines mdpi.com

Future work should involve the systematic synthesis of derivatives and high-throughput screening against a wide panel of biological targets to uncover previously undiscovered activities in a non-human, in vitro context.

Tailored Applications in Advanced Functional Materials

The inherent aromaticity and electron-rich nature of the pyrrole ring make it an attractive component for advanced functional materials. The specific structure of this compound offers a unique building block for creating materials with tailored optoelectronic or chemical-sensing properties.

Emerging paradigms in this area include:

Conducting Polymers: Pyrrole is the monomer for polypyrrole, a well-known conducting polymer. Future research could explore the electropolymerization of this compound or its derivatives. The N-propyl group could enhance solubility and processability of the resulting polymer, while the carboxylate group could be used for post-polymerization modification or to modulate electronic properties.

Organic Semiconductors: The pyrrole nucleus can be incorporated into larger conjugated systems for use in organic field-effect transistors (OFETs) or organic photovoltaics (OPVs). The N-propyl and C2-ester groups can be used to fine-tune the frontier molecular orbital energies (HOMO/LUMO) and influence the solid-state packing of the molecules, which are critical parameters for charge transport.

Chemical Sensors: By incorporating this pyrrole derivative into a larger molecular framework containing a fluorophore, it could be developed into a chemosensor. The lone pair of electrons on the pyrrole nitrogen or the carbonyl oxygen of the ester could act as a binding site for specific analytes, leading to a detectable change in fluorescence or color.

The systematic exploration of these avenues could lead to the development of novel, high-performance materials derived from the this compound scaffold.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for Methyl 1-propylpyrrole-2-carboxylate, and how can reaction efficiency be optimized?

  • Methodology : A common approach involves alkylation of pyrrole-2-carboxylate derivatives. For example, introducing the propyl group at the 1-position can be achieved via nucleophilic substitution using 1-iodopropane under inert conditions (e.g., nitrogen atmosphere) with a base like potassium carbonate. Reaction optimization should focus on solvent selection (e.g., DMF or THF), temperature control (40–60°C), and monitoring by TLC or HPLC to minimize side products .
  • Critical Parameters : Catalyst choice (e.g., phase-transfer catalysts) and stoichiometric ratios of reactants significantly impact yield. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

  • 1H/13C NMR : Key for confirming substitution patterns. The propyl group’s methyl protons typically appear as a triplet (~0.9 ppm), while the pyrrole ring protons resonate between 6.5–7.5 ppm. The ester carbonyl (C=O) in 13C NMR appears near 165–170 ppm .
  • IR Spectroscopy : The ester carbonyl stretch (~1720 cm⁻¹) and N–H vibrations (if present) provide functional group confirmation.
  • Mass Spectrometry (HRMS) : Validates molecular ion peaks ([M+H]⁺) and fragmentation patterns to confirm molecular integrity .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Handling : Use fume hoods, anti-static lab coats, and nitrile gloves. Avoid contact with oxidizing agents due to flammability risks (H225 hazard code) .
  • Storage : Keep in airtight containers under inert gas (argon/nitrogen) at 2–8°C to prevent degradation .
  • Emergency Response : For skin contact, wash immediately with 10% polyethylene glycol solution; for inhalation, move to fresh air and administer oxygen if needed .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties of this compound?

  • Approach : Use hybrid functionals (e.g., B3LYP) with a 6-31G(d,p) basis set to calculate HOMO-LUMO gaps, dipole moments, and electrostatic potential maps. The Colle-Salvetti correlation-energy formula can refine electron density distributions, particularly for the pyrrole ring’s aromaticity and ester group polarization .
  • Software : Gaussian or ORCA for simulations; visualize results with VMD or PyMol .

Q. What crystallographic methods resolve the conformational dynamics of this compound?

  • Data Collection : Single-crystal X-ray diffraction (Cu-Kα radiation, λ = 1.5418 Å) at 100 K. Use SHELXL for structure refinement and WinGX for data integration .
  • Analysis : Apply Cremer-Pople puckering parameters to quantify ring non-planarity. For the propyl chain, torsional angles (e.g., C1–N–C2–C3) should be analyzed using ORTEP-3 to visualize thermal ellipsoids .

Q. How does the 1-propyl substituent influence the bioactivity of pyrrole-2-carboxylate derivatives?

  • Structure-Activity Relationship (SAR) : The propyl group enhances lipophilicity, improving membrane permeability in cellular assays. Compare IC50 values against methyl or ethyl analogs in enzyme inhibition studies (e.g., kinase assays).
  • Pharmacokinetics : Use HPLC-MS to measure metabolic stability in liver microsomes. The propyl chain may reduce CYP450-mediated oxidation compared to shorter alkyl chains .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.